molecular formula C7H4F4O2 B1440623 2,6-Bis(difluoromethyl)pyran-4-one CAS No. 847947-32-4

2,6-Bis(difluoromethyl)pyran-4-one

Cat. No. B1440623
M. Wt: 196.1 g/mol
InChI Key: BWIYIIBQPCMSQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

A convenient synthesis of 2,6-bis-polyfluoroalkyl-4H-pyran-4-ones having symmetrical and asymmetrical structures has been described. This synthesis is achieved by dehydration of bis-polyfluoroalkyl-containing 1,3,5-triketones .


Molecular Structure Analysis

The molecular formula of “2,6-Bis(difluoromethyl)pyran-4-one” is C7H4F4O2 . Its molecular weight is 196.1 g/mol .


Chemical Reactions Analysis

The cyclization of bis-polyfluoroalkyl-1,3,5-triketones to form 2,6-bis-polyfluoroalkyl-4H-pyran-4-ones has been investigated . The solvent was distilled off using a fractionating column to prevent the loss of d-pyrones .

Scientific Research Applications

Catalytic Applications and Synthesis

2,6-Bis(difluoromethyl)pyran-4-one and its derivatives are pivotal in the synthesis of various pharmacologically active compounds. They play a crucial role as precursors and intermediates in the synthesis of complex molecules. The review by Parmar, Vala, and Patel (2023) highlights the significance of hybrid catalysts in synthesizing pyranopyrimidine derivatives, emphasizing the broader synthetic applications of these scaffolds due to their bioavailability and structural complexity. This demonstrates the compound's importance in medicinal and pharmaceutical industries, particularly in creating lead molecules through diverse catalytic applications (Parmar, Vala, & Patel, 2023).

Pharmacological Interests

The chemical structure of 2,6-Bis(difluoromethyl)pyran-4-one derivatives, particularly those related to pyrans, is associated with a broad spectrum of pharmacological activities. Asif and Imran (2019) elaborate on the pharmacological profile of morpholine and pyran derivatives, revealing their diverse applications in various biochemical roles. This underlines the importance of these compounds in the development of pharmacologically active agents due to their versatile biological activities (Asif & Imran, 2019).

Antioxidant and Therapeutic Properties

Chromones, closely related to pyrones such as 2,6-Bis(difluoromethyl)pyran-4-one, are noted for their antioxidant properties, which are crucial in neutralizing active oxygen and halting free radical processes. This contributes to preventing cell impairment and various diseases. Yadav et al. (2014) summarize the antioxidant potential of more than 400 naturally and synthetically derived chromone derivatives, highlighting the significance of certain functional groups in these compounds for their radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).

Material Science and Energy Applications

The compound's derivatives have also been explored in material science and energy applications. For instance, the synthesis and characterization of polyimide membranes involving related compounds exhibit significant characteristics in gas separation technologies, as discussed by Wang, Cao, and Chung (2002). The detailed analysis of different diffusion coefficients of gases through dense membranes provides insights into the applications of these materials in industries requiring precise gas separation and control (Wang, Cao, & Chung, 2002).

Safety And Hazards

When handling “2,6-Bis(difluoromethyl)pyran-4-one”, it is advised to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

2,6-bis(difluoromethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2/c8-6(9)4-1-3(12)2-5(13-4)7(10)11/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIYIIBQPCMSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=CC1=O)C(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681084
Record name 2,6-Bis(difluoromethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(difluoromethyl)pyran-4-one

CAS RN

847947-32-4
Record name 2,6-Bis(difluoromethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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